Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate (ENIPC) is an organic compound of the pyridine family that has been widely studied due to its potential applications in the field of medicinal chemistry. ENIPC is a nitroimidazole derivative, which is a class of compounds that is known to have a variety of biological activities and has been used in the treatment of various diseases.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate can be achieved by the reaction of 2-aminopyridine with ethyl 2-bromoacetate followed by nitration and cyclization.
Starting Materials
2-aminopyridine, ethyl 2-bromoacetate, concentrated nitric acid, concentrated sulfuric acid, sodium nitrite, sodium hydroxide, ethyl alcohol, wate
Reaction
Step 1: Ethyl 2-bromoacetate is added dropwise to a solution of 2-aminopyridine in ethyl alcohol and sodium hydroxide is added to the mixture. The reaction mixture is stirred at room temperature for several hours., Step 2: The reaction mixture is poured into water and the resulting solid is filtered and washed with water to obtain the intermediate product, ethyl 2-(pyridin-2-yl)acetate., Step 3: The intermediate product is dissolved in concentrated sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added to the mixture dropwise and stirred for 10-15 minutes., Step 4: Concentrated nitric acid is added dropwise to the above mixture at 0°C and stirred for 2-3 hours. The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water to obtain the nitro intermediate, ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate., Step 5: The nitro intermediate is dissolved in a mixture of concentrated sulfuric acid and water and heated to 80-90°C for several hours to achieve cyclization. The reaction mixture is poured into ice-cold water and the resulting solid is filtered and washed with water to obtain the final product, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate.
Scientific Research Applications
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been widely studied due to its potential applications in the field of medicinal chemistry. It has been used as an inhibitor of nitric oxide synthase (NOS) enzymes, which are involved in the regulation of blood pressure, inflammation, and other physiological processes. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been used as a potential drug for the treatment of cancer, as well as for the treatment of bacterial and fungal infections.
Mechanism Of Action
The exact mechanism of action of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is not yet fully understood. However, it is believed that it acts as an inhibitor of NOS enzymes, which are involved in the regulation of blood pressure, inflammation, and other physiological processes. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to have a direct effect on the activity of certain proteins involved in the regulation of cell growth and differentiation.
Biochemical And Physiological Effects
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of NOS enzymes, which are involved in the regulation of blood pressure, inflammation, and other physiological processes. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to have a direct effect on the activity of certain proteins involved in the regulation of cell growth and differentiation. Furthermore, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and harmful effects.
Advantages And Limitations For Lab Experiments
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has several advantages and limitations for use in laboratory experiments. One of the major advantages of using Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate is that it is relatively easy to synthesize and is relatively inexpensive to obtain. Additionally, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate has been shown to be a potent inhibitor of NOS enzymes, which makes it especially useful in experiments involving the regulation of blood pressure, inflammation, and other physiological processes. However, Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate also has some limitations, such as its potential to produce reactive oxygen species (ROS), which can have both beneficial and harmful effects.
Future Directions
There are several potential future directions for research involving Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate. One possible direction is to further investigate its mechanism of action and its effects on NOS enzymes. Additionally, further research could be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as a drug for the treatment of cancer, as well as for the treatment of bacterial and fungal infections. Further research could also be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as a therapeutic agent for the treatment of neurological disorders. Finally, further research could be conducted to explore the potential of Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate as an antioxidant, as well as its potential to modulate the immune system.
properties
IUPAC Name |
ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)7-6-12-5-3-4-8(13(15)16)9(12)11-7/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLKKFCMWQRERX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC=C(C2=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358509 |
Source
|
Record name | ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
72721-23-4 |
Source
|
Record name | ethyl 8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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